

HDAC6-IN-10 discovery and development

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Compound Focus: Hdac6-IN-10

Cat. No.: S12866919

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Suggestions for Further Research

To find the information you're seeking, you may need to employ more specialized search strategies:

- **Consult Specialized Databases:** Search in professional scientific databases such as **PubChem**, **ChEMBL**, or the **PDB (Protein Data Bank)**. Pharmaceutical patent databases (e.g., USPTO, Espacenet) can also be a valuable source of technical information from early-stage research.
- **Verify the Compound Identifier:** Ensure that "**HDAC6-IN-10**" is the standardized and publicly used name for the compound. It is possible that this is an internal compound code from a specific research institution or company, which might limit publicly available data.
- **Explore the General HDAC6 Inhibitor Landscape:** While data on **HDAC6-IN-10** is unavailable, the search results provide extensive information on the field. The table below summarizes key aspects of other HDAC6 inhibitors and the development context from the search, which may serve as useful reference points.

HDAC6 Inhibitor Development Context

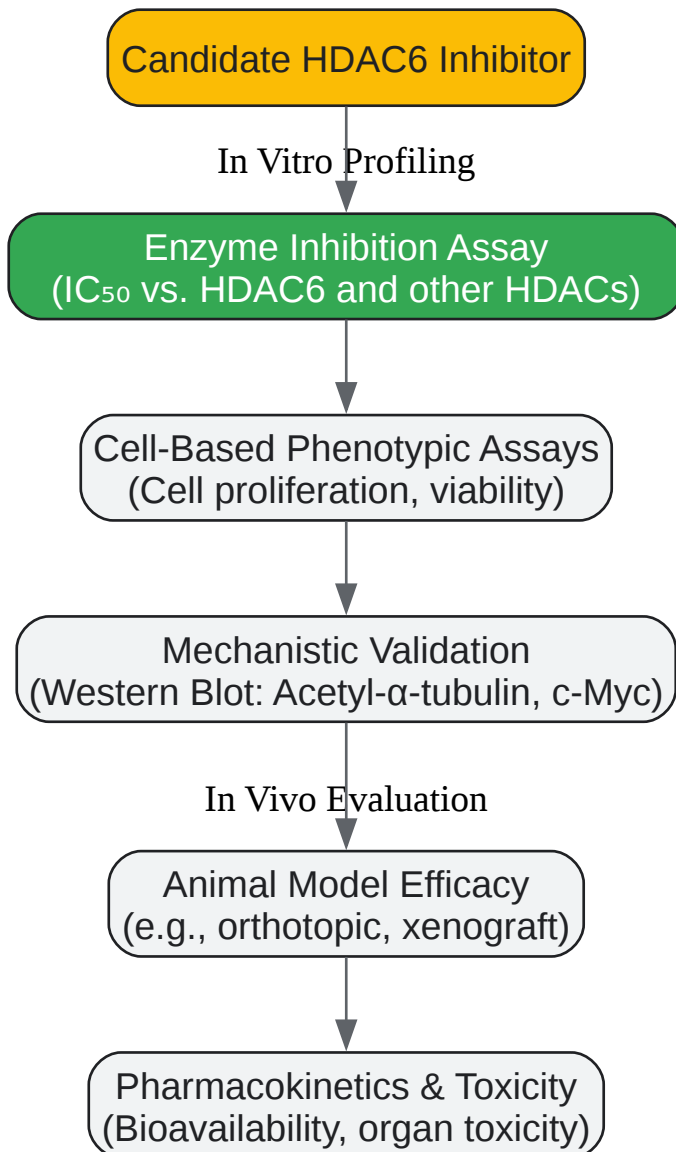
The following table synthesizes information from the search results on other HDAC6-targeting compounds and the overall development environment, which is highly active and faces specific challenges.

Aspect	Findings from Search Results	Relevant Compounds / Context
Clinical Pipeline	Over 26 pipeline drugs identified; over 20 companies involved in HDAC6 inhibitor	Ricolinostat (Phase II), CKD-506 (Phase II), Resminostat (Phase II),

Aspect	Findings from Search Results	Relevant Compounds / Context
	R&D [1].	KA2507 (Phase I) [1].
Therapeutic Scope	Investigation spans neurodegenerative diseases, cancer, fibrotic diseases, rheumatoid arthritis, and heart failure [2] [3] [4].	Preclinical/clinical studies in Alzheimer's, pancreatic cancer, RA, and heart failure with preserved ejection fraction (HFpEF) [2] [5] [4].
Development Rationale	Cytoplasmic enzyme regulating non-histone proteins (α -tubulin, HSP90); influences cell motility, protein degradation, stress response [2] [6].	Unique structure with two catalytic domains and a zinc-finger ubiquitin-binding domain (ZnF-UBP) [2] [7].
Chemical Approaches	Focus on improving selectivity and efficacy; dual-target inhibitors represent a promising trend to address single-agent limitations [7].	Inhibitors like ZMF-25 (targeting PAK1/HDAC6/10) and other dual-target candidates in development [8] [7].
Experimental Evaluation	Standard assays include MTT/CellTiter-Glo for viability, HDAC enzyme activity assays , western blot for acetyl- α -tubulin, and transwell for migration [5].	ISOX (CAY10603) tested in pancreatic cancer models [5].

Experimental Workflow for HDAC6 Inhibitor Characterization

Based on methodologies described for other HDAC6 inhibitors like ISOX (CAY10603), the following diagram outlines a generalized experimental workflow for characterizing a novel HDAC6 inhibitor. This can serve as a technical reference for the types of protocols you requested.



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